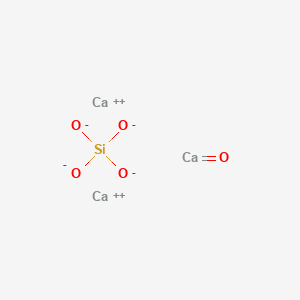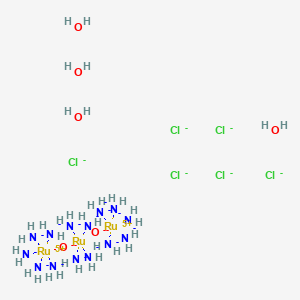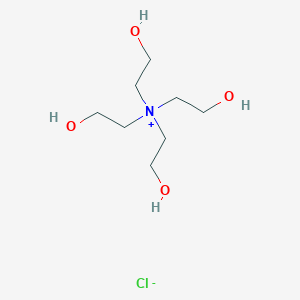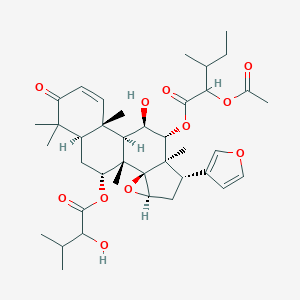
6-Fluoronaphthalen-2-amine
Übersicht
Beschreibung
6-Fluoronaphthalen-2-amine is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . It is a white to yellow solid and has been researched extensively due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for 6-Fluoronaphthalen-2-amine is the same as its common name . The InChI string representation of its structure isInChI=1S/C10H8FN/c11-9-3-1-8-6-10 (12)4-2-7 (8)5-9/h1-6H,12H2 . The compound has a topological polar surface area of 26 Ų . Physical And Chemical Properties Analysis
6-Fluoronaphthalen-2-amine has a molecular weight of 161.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 161.064077422 g/mol . The compound has a complexity of 160 .Wissenschaftliche Forschungsanwendungen
Neurology and Pharmacobiology
Application Summary
6-Fluoronaphthalen-2-amine has been used in studies related to neurodegeneration. Specifically, it has been used in conjunction with transcranial focal stimulation (TFS), a non-invasive neuromodulation strategy with neuroprotective effects .
Method of Application
In the study, experiments were designed to determine the tissue content of dopamine, serotonin, and histamine in the brain of animals injected with 6-hydroxydopamine (6-OHDA) and then receiving daily TFS for 21 days .
Results and Outcomes
The study revealed that TFS did not avoid the changes in the tissue content of dopamine in the striatum. However, TFS was able to avoid several of the changes induced by 6-OHDA in the tissue content of dopamine, serotonin, and histamine in different brain areas evaluated . Interestingly, TFS alone did not induce significant changes in the different brain areas evaluated .
Pharmaceutical Manufacturing
Application Summary
6-Fluoronaphthalen-2-amine, also known as 2-Amino-6-fluoronaphthalene, is a key ingredient used in high-end pharmaceutical manufacturing and drug synthesis .
Method of Application
The specific methods of application can vary widely depending on the specific drug being synthesized. However, in general, 6-Fluoronaphthalen-2-amine would be used as a building block or intermediate in the synthesis of more complex molecules .
Results and Outcomes
The use of 6-Fluoronaphthalen-2-amine in pharmaceutical manufacturing can lead to the production of high-quality drugs. The specific results and outcomes would depend on the particular drug being synthesized .
Material Science
Application Summary
6-Fluoronaphthalen-2-amine is also used in the field of material science. It can be used as a precursor or intermediate in the synthesis of various materials .
Method of Application
The specific methods of application can vary widely depending on the specific material being synthesized. However, in general, 6-Fluoronaphthalen-2-amine would be used as a building block or intermediate in the synthesis of more complex materials .
Results and Outcomes
The use of 6-Fluoronaphthalen-2-amine in material science can lead to the production of high-quality materials. The specific results and outcomes would depend on the particular material being synthesized .
Eigenschaften
IUPAC Name |
6-fluoronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDTCOAZCSWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616824 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronaphthalen-2-amine | |
CAS RN |
13916-91-1 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





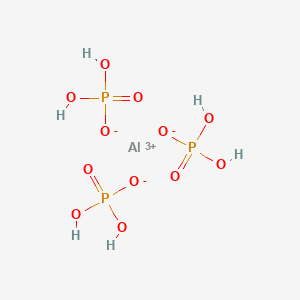



![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)

